molecular formula C24H22N4O6S B2673831 7-cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111975-34-8

7-cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2673831
CAS No.: 1111975-34-8
M. Wt: 494.52
InChI Key: FBSIGTFHTFADDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a synthetic heterocyclic compound featuring a quinazolin-8-one core modified with a cyclopropyl group, a 1,3-dioxolo ring, and a sulfanyl-linked 1,2,4-oxadiazole moiety substituted with 4-ethoxy-3-methoxyphenyl. The cyclopropyl group may enhance metabolic stability, while the oxadiazole and dioxolo rings could modulate electronic properties and binding affinity.

Properties

IUPAC Name

7-cyclopropyl-6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S/c1-3-31-17-7-4-13(8-18(17)30-2)22-26-21(34-27-22)11-35-24-25-16-10-20-19(32-12-33-20)9-15(16)23(29)28(24)14-5-6-14/h4,7-10,14H,3,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSIGTFHTFADDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C6CC6)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

7-cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

The compound 7-cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 1111975-34-8) is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, supported by data tables and case studies.

Molecular Formula

The molecular formula of the compound is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S, indicating a structure that includes cyclopropyl, oxadiazole, and dioxoloquinazoline moieties.

Anticancer Activity

Recent studies have suggested that compounds similar to 7-cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study: Quinazoline Derivatives

A study published in the Journal of Medicinal Chemistry explored a series of quinazoline derivatives that demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved targeting specific kinases associated with tumor growth and survival pathways .

Antimicrobial Properties

The presence of the oxadiazole ring is notable for its antimicrobial activity. Compounds containing oxadiazole have been reported to exhibit activity against a range of bacteria and fungi.

Data Table: Antimicrobial Activity of Oxadiazole Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Oxadiazole AE. coli32 µg/mL
Oxadiazole BS. aureus16 µg/mL
Oxadiazole CPseudomonas aeruginosa64 µg/mL

Neuropharmacological Effects

Research indicates that compounds with similar structures can interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective effects of related quinazoline derivatives in models of Alzheimer's disease. These compounds were shown to inhibit acetylcholinesterase activity and reduce oxidative stress markers in neuronal cells .

Mechanism of Action

The mechanism of action of 7-cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, modulating signaling pathways, or affecting the expression of certain genes .

Comparison with Similar Compounds

Quinazolinone Derivatives

The target compound shares structural motifs with analogs reported in and :

Compound Key Structural Features Synthesis Method Reported Bioactivity Reference
Target Compound Quinazolin-8-one, cyclopropyl, 1,3-dioxolo, sulfanyl-oxadiazole Not explicitly detailed (likely multi-step coupling reactions) Hypothesized kinase inhibition or antimicrobial effects
2-(3-(6,8-Bis(2-(4-Methoxyphenyl))-2-Methyl-4-Oxo-1,2,3,4-Tetrahydroquinazolin-2-yl)-2,2-Dimethylpropyl)-quinazolin-4(3H)-one Tetrahydroquinazolinone, bis(4-methoxyphenyl), dimethylpropyl linker Suzuki-Miyaura coupling with PdCl2(PPh3)2/PCy3 catalysts Anticancer (unspecified targets)
3-[5-(4-Methoxyphenyl)-Pyrrolo[1,2-c]Thiazolo[3,2-a]Pyrimidin-6-yl]-Triazolo[3,4-b]Thiadiazin-6(7H)-one Pyrrolo-thiazolo-pyrimidine fused with triazolo-thiadiazine Reaction with monochloroacetic acid under basic conditions Not reported

Key Observations :

  • The target compound’s cyclopropyl group may improve metabolic stability compared to methyl or dimethylpropyl substituents in ’s analog .
  • The sulfanyl-oxadiazole linker could enhance redox activity or hydrogen-bonding capacity relative to ether or alkyl linkers in other quinazolinones.

1,2,4-Oxadiazole-Containing Compounds

The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often improving pharmacokinetics.

Compound Oxadiazole Substitution Biological Relevance
Target Compound 3-(4-Ethoxy-3-methoxyphenyl) Potential HDAC inhibition (analogy to SAHA-like compounds; see )
Aglaithioduline (from ) 70% similarity to SAHA (HDAC inhibitor) via Tanimoto indexing

Key Observations :

  • highlights the utility of Tanimoto coefficients (>70% similarity) for predicting bioactivity, suggesting the target compound could be screened against HDACs or kinase targets .

Pharmacokinetic and Physicochemical Comparisons

While direct data for the target compound is unavailable, its properties can be extrapolated from analogs:

Property Target Compound Compound Aglaithioduline ()
Molecular Weight ~550–600 g/mol (estimated) 712.8 g/mol ~300–400 g/mol
logP (Predicted) Moderate (~3.5–4.0 due to ethoxy/methoxy groups) High (~5.0 due to hydrophobic substituents) ~2.5–3.0
Hydrogen Bond Acceptors 10–12 8 6–8
Synthetic Complexity High (multiple heterocycles and substituents) Moderate (Suzuki coupling-dominated) Low (phytochemical derivative)

Key Observations :

  • The target compound’s higher hydrogen bond acceptors may reduce oral bioavailability compared to ’s analog but could improve target binding specificity.
  • Its moderate logP aligns with drug-like properties, contrasting with the highly lipophilic compound in .

Biological Activity

The compound 7-cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that incorporates various pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a quinazoline backbone fused with a dioxole and an oxadiazole ring. The presence of the cyclopropyl group and the ethoxy and methoxy substituents on the phenyl ring contribute to its unique chemical properties and biological activities.

Property Value
Molecular Formula C₁₄H₁₈N₄O₃S
Molecular Weight 318.38 g/mol
CAS Number Not available

Biological Activity Overview

Research indicates that compounds containing oxadiazole moieties exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The specific structure of this compound suggests potential interactions with various biological targets.

Anticancer Activity

  • Mechanisms of Action : The oxadiazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . This compound's ability to interact with these targets may enhance its cytotoxicity against cancer cells.
  • Case Studies : A study on similar oxadiazole compounds demonstrated significant antiproliferative effects against multiple cancer cell lines (e.g., breast and colon cancer), suggesting that this compound may exhibit similar properties .

Antimicrobial Activity

  • Inhibition of Pathogens : Preliminary studies suggest that compounds with similar structures show moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This indicates the potential for the tested compound to serve as an antimicrobial agent.
  • Mechanistic Insights : The presence of the sulfanyl group may enhance binding affinity to bacterial enzymes, disrupting their function and leading to cell death.

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Compounds with structural similarities have shown effectiveness as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases . The proposed compound may exhibit similar enzyme inhibition capabilities.
  • Urease Inhibition : This compound may also possess urease inhibitory activity, which is beneficial in treating urinary tract infections caused by urease-producing bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The oxadiazole ring is known for its bioactivity against various pathogens and cancer cells.
  • The cyclopropyl group may enhance lipophilicity, improving membrane permeability and bioavailability.
  • The combination of ethoxy and methoxy groups on the phenyl ring can modulate electronic properties, influencing receptor binding affinity.

Table of Related Compounds and Their Activities

Compound Name Structural Features Biological Activity
1,3,4-OxadiazoleOxadiazole coreAnticancer, Antimicrobial
Sulfamoyl derivativesSulfonamide functionalityAntibacterial, Enzyme inhibition
Cyclopropyl derivativesCyclopropyl groupAnticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.